molecular formula C13H19NSi B11885655 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline CAS No. 546112-58-7

3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B11885655
CAS No.: 546112-58-7
M. Wt: 217.38 g/mol
InChI Key: IZMPXJGNBPVJRJ-UHFFFAOYSA-N
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Description

Contextualizing 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline within Aryl-Alkynyl Compound Chemistry

This compound is a specific example of an aryl-alkynyl compound. This broad class of molecules, featuring a direct bond between an aromatic ring and an alkyne, is a cornerstone of modern organic chemistry. mdpi.comresearchgate.net They serve as crucial building blocks for creating complex π-conjugated systems, which are integral to the development of organic electronics, including organic field-effect transistors and light-emitting materials. researchgate.net

The structure of this compound, with its substituted aniline (B41778) ring linked to a protected alkyne, positions it as a versatile precursor. The aniline functional group can undergo a variety of chemical transformations, while the trimethylsilyl-protected alkyne is poised for coupling reactions, such as the Sonogashira coupling, to extend the conjugated system. nih.gov The ethyl group at the 3-position provides steric and electronic influence, which can be used to fine-tune the physical and chemical properties of resulting larger molecules.

Table 1: Physicochemical Properties of Related Trimethylsilyl (B98337) Ethynyl (B1212043) Anilines

Property3-((Trimethylsilyl)ethynyl)aniline4-((Trimethylsilyl)ethynyl)aniline
Molecular Formula C₁₁H₁₅NSiC₁₁H₁₅NSi
Molecular Weight 189.33 g/mol nih.gov189.33 g/mol
CAS Number 110598-30-6 nih.gov75867-39-9
Appearance Not specifiedSolid
Melting Point Not specified94-98 °C

This table presents data for structurally similar compounds to provide context for the properties of this compound.

Historical Development and Significance of Silylethynyl Groups in Organic Synthesis

The use of protecting groups is a fundamental strategy in organic synthesis, allowing chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. wiley.comresearchgate.net The trimethylsilyl group has emerged as one of the most important protecting groups for terminal alkynes. nih.gov Its introduction prevents the acidic alkyne proton from interfering with reactions involving strong bases or nucleophiles.

Historically, the management of terminal alkynes in multi-step syntheses was a significant challenge. The development of silyl (B83357) protecting groups, particularly TMS, provided a robust solution. harvard.edu The trimethylsilyl group can be easily introduced by treating the terminal alkyne with a reagent like trimethylsilyl chloride. A key advantage of the TMS group is its stability under a wide range of reaction conditions, yet it can be selectively removed when desired, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by mild basic hydrolysis, to regenerate the terminal alkyne for further reactions. researchgate.netharvard.edu This controlled protection-deprotection sequence has been instrumental in the synthesis of complex natural products and functional organic materials. nih.gov

Contemporary Research Landscape and Potential of Ethynyl Anilines

The contemporary research landscape for ethynyl anilines, including derivatives like this compound, is vibrant and expanding. These compounds are recognized as valuable intermediates in medicinal chemistry and materials science. acs.org The aniline moiety is a common feature in many pharmaceutical drugs, and the ethynyl group provides a rigid scaffold that can be used to orient other functional groups in a precise manner to interact with biological targets. uva.nlontosight.ai

In materials science, ethynyl anilines are precursors to conjugated polymers and oligomers. These materials are investigated for their potential use in organic electronics, sensors, and nonlinear optical devices. The ability to synthesize sequence-defined oligomers from ethynyl aniline monomers opens the door to creating informational polymers with specific folding and recognition properties. acs.org The specific substitution pattern on the aniline ring, such as the ethyl group in this compound, allows for the modulation of solubility, packing, and electronic properties of the resulting materials. Current research continues to explore new synthetic methodologies and applications for this versatile class of compounds. acs.org

Table 2: Key Identification Data for this compound

IdentifierValue
IUPAC Name 3-ethyl-4-[(trimethylsilyl)ethynyl]benzenamine
CAS Number 546112-58-7 guidechem.com
Molecular Formula C₁₃H₁₉NSi
Molecular Weight 217.38 g/mol guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

546112-58-7

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

IUPAC Name

3-ethyl-4-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C13H19NSi/c1-5-11-10-13(14)7-6-12(11)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3

InChI Key

IZMPXJGNBPVJRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)C#C[Si](C)(C)C

Origin of Product

United States

Reactivity and Advanced Transformations of 3 Ethyl 4 Trimethylsilyl Ethynyl Aniline

Chemical Reactivity of the Trimethylsilyl-Ethynyl Moiety

The trimethylsilyl-ethynyl group is a key feature of the molecule, offering a masked terminal alkyne that can be readily deprotected. This functionality allows for a variety of subsequent reactions, including carbon-carbon bond formations and cycloadditions.

Desilylation Reactions and Terminal Alkyne Chemistry

The removal of the trimethylsilyl (B98337) (TMS) group is a fundamental transformation that unmasks the terminal alkyne, 3-ethyl-4-ethynylaniline, a versatile intermediate for further synthetic manipulations. This desilylation is typically achieved under mild conditions, which preserves the other functional groups within the molecule.

Common methods for the protiodesilylation of trimethylsilylacetylenes involve the use of fluoride (B91410) reagents or basic conditions. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or potassium carbonate in methanol (B129727) are effective for this purpose. mdpi.com For instance, the selective removal of a trimethylsilyl group in the presence of a bulkier triisopropylsilyl (TIPS) group can be accomplished using K2CO3 in a mixture of THF and methanol, highlighting the tunable nature of silyl (B83357) group deprotection. mdpi.com Another mild and efficient method for the deprotection of trimethylsilyl ethers, which can be conceptually extended to silylalkynes, involves the use of potassium permanganate (B83412) supported on alumina (B75360) under solvent-free conditions. nih.gov

Once generated, the terminal alkyne, 3-ethyl-4-ethynylaniline, can participate in a variety of reactions characteristic of terminal acetylenes. These include Sonogashira coupling, Glaser coupling, and other metal-catalyzed cross-coupling reactions to form more complex molecular architectures.

Table 1: Common Reagents for Desilylation of Trimethylsilylalkynes
Reagent(s)Solvent(s)Typical Conditions
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature
Potassium Carbonate (K2CO3)Methanol (MeOH)Room Temperature
Potassium Permanganate (KMnO4) / Alumina (Al2O3)Solvent-freeGrinding, Room Temperature
n-Butylammonium fluoride (n-Bu4N+F−)Tetrahydrofuran (THF)0 °C

[3+2] Cycloaddition Reactions and Heterocycle Formation

The ethynyl (B1212043) group, particularly after desilylation, is an excellent participant in [3+2] cycloaddition reactions, providing a direct route to a variety of five-membered heterocycles. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,2,3-triazoles. This reaction proceeds via an initial deprotection of the trimethylsilyl group, followed by the cycloaddition with an organic azide. mdpi.com This methodology represents a safe and scalable process for the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.com

The versatility of the ethynyl group in cycloadditions extends beyond click chemistry. For instance, 1,3-dipolar cycloaddition reactions of organic azides with α-ethynyl-enamines have been shown to be accelerated at high pressures, leading to the formation of 1,5-disubstituted dihydro-1H-triazoles and 1-phenyl-5-(phenylethynyl)-1H-1,2,3-triazoles in significantly improved yields. ulisboa.pt Furthermore, the synthesis of various heterocycles can be achieved through different cycloaddition strategies, including those involving azomethine ylides, nitrones, and nitrile oxides. researchgate.net The strategic use of 3-ethyl-4-ethynylaniline in such reactions allows for the direct incorporation of a functionalized aniline (B41778) moiety into a heterocyclic framework, a common motif in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Hydrosilylation and Related Addition Reactions

Hydrosilylation of the alkyne functionality in 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline provides a pathway to vinylsilanes, which are valuable synthetic intermediates. This reaction involves the addition of a hydrosilane across the carbon-carbon triple bond and is typically catalyzed by transition metal complexes. A variety of metals, including platinum, rhodium, and ruthenium, have been employed for this transformation, with the choice of catalyst and reaction conditions influencing the regioselectivity and stereoselectivity of the resulting vinylsilane. beilstein-journals.org

For instance, the intramolecular hydrosilylation of diorganyl[2-(trimethylsilylethynyl)phenyl]silanes has been achieved using a catalytic amount of trityl tetrakis(pentafluorophenyl)borate (B1229283) (TPFPB) as an initiator, affording benzosiloles in moderate to good yields. nih.gov This reaction is proposed to proceed via an intramolecular chain hydrosilylation involving silyl cations as chain carriers. nih.gov The trimethylsilyl group on the alkyne is crucial for this transformation as it stabilizes the intermediary alkenyl carbocations through the β-silyl effect. nih.gov While this example is an intramolecular variant, it highlights the reactivity of the trimethylsilyl-ethynylphenyl moiety towards hydrosilylation. The development of hydrosilylation catalysts with high functional group tolerance is an active area of research, with cobalt-based catalysts showing promise as low-cost alternatives to precious metals. researchgate.net

Table 2: Selected Catalysts for Alkyne Hydrosilylation
Catalyst TypeMetalTypical SubstratesKey Features
Speier's CatalystPlatinumAlkenes, AlkynesWidely used, anti-Markovnikov selectivity
Karstedt's CatalystPlatinumAlkenes, AlkynesHighly active, better solubility
Wilkinson's CatalystRhodiumAlkenes, AlkynesHomogeneous catalyst
Ruthenium ComplexesRutheniumPhenylacetyleneVaried functional-group tolerance
Cobalt ComplexesCobaltAlkenesLow-cost alternative

Reactivity at the Aniline Functional Group

The aniline moiety of this compound offers a second site for chemical modification, primarily through reactions involving the amino group and electrophilic substitution on the aromatic ring.

N-Functionalization and Amination Pathways

The primary amino group of the aniline is nucleophilic and can readily undergo a variety of N-functionalization reactions. N-acylation, the reaction with acylating agents such as acid chlorides or anhydrides, is a common transformation to form amides. This reaction can be carried out under catalyst-free conditions and is often used as a method for protecting the amino group during subsequent synthetic steps. nih.govgoogle.com A variety of methods exist for N-acylation, including the use of benzotriazole (B28993) chemistry in water, which offers an environmentally friendly approach. google.com

N-alkylation of the aniline can be achieved using various alkylating agents. For instance, the use of p-toluenesulfonic acid alkyl esters as alkylating agents under alkaline conditions provides a method for the synthesis of N,N-dialkylaniline compounds. organic-chemistry.org Transition-metal catalyzed N-alkylation of amines with alcohols is another efficient method that proceeds via a hydrogen-borrowing mechanism. google.com Catalytic systems based on iridium, ruthenium, and cobalt have been developed for this purpose. google.com The synthesis of N-ethylaniline, a related compound, can be achieved through the reaction of aniline with acetaldehyde (B116499) and a hydrogen donor in the presence of a catalyst. researchgate.net

Aromatic Substitution Reactions on the Aniline Ring

The amino group is a strong activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group are positions 2, 6, and 5. The ethyl group at position 3 and the trimethylsilylethynyl group at position 4 will also influence the regioselectivity of these reactions.

Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can be problematic, often leading to oxidation and the formation of tarry byproducts. researchgate.net To control the reactivity and achieve selective monosubstitution, the amino group is often protected, for example, by acylation. The resulting acetanilide (B955) is less activating and directs substitution primarily to the para position. The regioselectivity of nitration is influenced by the electronic effects of all substituents on the ring. researchgate.net For instance, in the nitration of N-alkyl anilines, the regioselectivity can be inconsistent, with N-methylaniline yielding the m-nitro product and N-ethylaniline giving the p-nitro product under classical nitrating conditions. researchgate.netnih.gov More controlled nitration of N-alkyl anilines can be achieved using tert-butyl nitrite. nih.gov

Halogenation of anilines is also a facile reaction. However, due to the high reactivity of the aniline ring, polysubstitution is common. Monohalogenation can be achieved by protecting the amino group. An alternative approach for the halogenation of anilines involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which can provide a mixture of ortho and para haloanilines. researchgate.net The synthesis of 3-iodo-4-phenylquinoline (B15522585) via the electrophilic cyclization of an N-(2-alkynyl)aniline with iodine monochloride demonstrates a method where an electrophile attacks the alkyne, leading to a cyclized product rather than direct aromatic substitution.

Cascade and Cyclization Reactions Leading to Fused Ring Systems

The strategic placement of the aniline and trimethylsilyl-protected ethynyl groups in this compound facilitates a variety of intramolecular cyclization reactions, providing direct access to valuable nitrogen-containing heterocycles such as indoles and quinolines.

Synthesis of Substituted Indoles via Cycloisomerization

The intramolecular cyclization of 2-ethynylaniline (B1227618) derivatives represents a powerful and atom-economical strategy for the construction of the indole (B1671886) nucleus. This transformation can be catalyzed by various transition metals, most notably copper. Copper-catalyzed direct annulation of α-substituted diazoacetates with 2-ethynylanilines, for instance, provides a direct route to C2-functionalized indoles under mild conditions. rsc.org The proposed mechanism involves the generation of a copper carbenoid, which reacts with the 2-ethynylaniline to form an intermediate that undergoes cyclization to deliver the indole product. rsc.org

Another approach involves a tandem reaction where the 2-alkynylaniline undergoes intramolecular hydroamination followed by an in situ trapping with a suitable electrophile. For example, a copper-catalyzed one-pot reaction of 2-alkynylanilines with benzoquinones leads to the efficient synthesis of 2-aryl/alkyl-substituted-3-indolyl quinones. rsc.org This process involves the formation of a C–N bond via hydroamination, followed by an oxidative C–C coupling. rsc.org Furthermore, rhodium catalysts have been employed for the cyclization of 2-ethynylanilines in the presence of isocyanates, affording indole-3-carboxamides through a tandem cyclization-addition sequence. nih.govorganic-chemistry.org

Catalyst/ReagentReaction PartnerProduct TypeReference
Copper Catalystα-DiazoacetateC2-Functionalized Indole rsc.org
Copper CatalystBenzoquinone3-Indolylquinone rsc.org
Rhodium CatalystIsocyanateIndole-3-carboxamide nih.govorganic-chemistry.org
Copper CatalystSulfonyl Azide2-Sulfonyliminoindoline nih.gov

The trimethylsilyl group on the alkyne in this compound can play a dual role. It serves as a protecting group for the terminal alkyne but can also be cleaved under certain reaction conditions to generate a terminal alkyne in situ, which then participates in the cyclization. gelest.com

Formation of Quinoline (B57606) Derivatives

The 2-ethynylaniline scaffold is also a key precursor for the synthesis of quinoline derivatives through annulation reactions. These reactions typically involve the reaction of the aniline with a two or three-carbon component that forms the new heterocyclic ring.

An efficient one-step synthesis of 2-acylquinolines has been developed using a copper-catalyzed tandem reaction of 2-ethynylanilines with glyoxals in the presence of piperidine. rsc.orgrsc.orgresearchgate.net This method avoids the use of toxic cyanides often required in traditional multi-step syntheses. rsc.orgrsc.org Copper catalysts, such as CuBr₂, have also been used in [5+1] annulation reactions of 2-ethynylanilines with N,O-acetals, which function as a C1 synthon, to produce quinoline derivatives with an ester substituent at the C2 position.

CatalystReagentProduct TypeReference
Copper(I)Glyoxal/Piperidine2-Acylquinoline rsc.orgrsc.orgresearchgate.net
CuBr₂ / TFAEthyl Glyoxylate2-Ester-substituted Quinoline

These methods demonstrate the utility of this compound as a building block for constructing the quinoline core, a privileged scaffold in medicinal chemistry.

Construction of Benzofuran (B130515) Analogues

The direct synthesis of benzofuran analogues from this compound is not a commonly reported transformation. The construction of the benzofuran ring system typically requires an oxygen nucleophile ortho to an alkyne. Standard synthetic routes to benzofurans often start from o-alkynylphenols or involve the palladium- or copper-catalyzed coupling of o-halophenols with terminal alkynes, followed by cyclization. nih.govjocpr.com

Therefore, to utilize this compound for the synthesis of a benzofuran analogue, a preliminary synthetic step would be required to convert the aniline functional group into a hydroxyl group, for example, via a Sandmeyer-type reaction. Following such a transformation, the resulting o-alkynylphenol could then undergo cyclization to form the desired benzofuran ring, potentially catalyzed by metals like zinc or palladium. organic-chemistry.org

Advanced Catalytic Processes Involving the Compound

The reactivity of the ethynyl and aniline functionalities in this compound allows it to participate in a range of advanced, metal-catalyzed reactions, including domino and multicomponent processes that enable the rapid assembly of molecular complexity.

Palladium-Catalyzed Domino and Multicomponent Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 2-ethynylaniline derivatives are excellent substrates for palladium-catalyzed cascade reactions. A palladium(II)-catalyzed tandem cyclization of a 2-ethynylaniline tethered to a cinnamyl acetate (B1210297) has been established, proceeding through an aminopalladation/alkene insertion/β-acetoxy elimination cascade to afford indenoindoles. rsc.org

While the Sonogashira coupling is often a preceding step to create the 2-ethynylaniline scaffold, palladium can also catalyze subsequent domino reactions. These processes, where multiple bonds are formed in a single operation without isolating intermediates, are highly efficient. The vinylpalladium intermediate formed after an initial cyclization step can be trapped by various coupling partners in a sequential manner, leading to highly functionalized indole products.

Iridium and Copper-Mediated Transformations

Copper-Mediated Transformations

Copper catalysis is particularly prominent in the transformations of 2-ethynylanilines. As detailed in sections 3.3.1 and 3.3.2, copper salts effectively catalyze the cyclization of these substrates to form both indoles and quinolines. rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.net These transformations are valued for their cost-effectiveness and functional group tolerance. For example, copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have been developed for the one-pot synthesis of diverse indole-3-carboxylic esters. nih.gov Another novel route involves the copper-catalyzed cyclization of N-substituted 2-ethynylanilines with sulfonyl azides to produce 2-sulfonyliminoindolines. nih.gov

Iridium-Mediated Transformations

Iridium catalysts are known for their ability to activate C-H bonds and mediate a variety of transformations involving alkynes. researchgate.netnih.govnih.gov While specific examples of iridium-catalyzed cyclization of this compound are not extensively documented, the known reactivity of iridium complexes suggests potential applications. Iridium catalysts can promote the cross-dimerization of terminal and internal alkynes and catalyze dehydrogenative silylation reactions. researchgate.netspringerprofessional.de This capability for C-H and Si-H bond activation could potentially be harnessed for novel cyclization and functionalization pathways of 2-ethynylaniline derivatives. For instance, an iridium-catalyzed C-H activation of the aniline N-H or aromatic C-H bonds, followed by intramolecular addition to the alkyne, could represent a future direction for synthesizing novel heterocyclic systems from this versatile building block.

Borane-Catalyzed Mechanistic Pathways

The reactivity of this compound under borane-catalyzed conditions is governed by the unique interplay between the Lewis acidic boron center and the electron-rich functionalities of the aniline derivative, namely the alkyne and the silyl group. Borane (B79455) catalysts, particularly strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are known to activate silicon-hydride (Si-H) bonds and can also interact with π-systems of alkynes. rsc.orgcmu.edunih.gov While direct studies on this compound are not prevalent, mechanistic pathways can be inferred from established principles of borane catalysis on analogous substrates.

A primary mechanistic route involves the activation of a hydrosilane reagent by the borane catalyst in a process that does not require initial coordination to the target substrate. cmu.edu For instance, B(C6F5)3 is known to activate silanes via hydride abstraction, generating a highly reactive silylium (B1239981) cation, [R3Si]+, and a hydridoborate anion, [HB(C6F5)3]-. cmu.eduorganic-chemistry.org This silylium species can then engage in further reactions, such as the hydrosilylation of the alkyne moiety on the aniline.

In the context of intramolecular reactions, borane catalysis can facilitate cyclization. For o-(1-alkynyl)-N-alkylanilines, B(C6F5)3 has been shown to catalyze cycloaddition reactions in the presence of a silane (B1218182), leading to the formation of 3-silyl indole skeletons. rsc.org The proposed mechanism involves the activation of the silane by the borane, followed by an intermolecular cyclization process.

Another potential pathway is the hydroboration of the alkyne, where a B-H bond adds across the carbon-carbon triple bond. Simple borane adducts like H3B·THF can catalyze the hydroboration of terminal alkynes with reagents like pinacolborane (HBpin), yielding alkenyl boronic esters with high regioselectivity. organic-chemistry.org More complex borane catalysts, such as tris(2,4,6‐trifluorophenyl)borane, have also proven to be highly versatile for the hydroboration of various alkynes. nih.gov The mechanism of these reactions is thought to involve the formation of a borane-alkyne π-complex, followed by the intramolecular delivery of the hydride to the alkyne.

The table below summarizes potential borane-catalyzed pathways applicable to silyl-alkyne substrates.

Catalyst TypeReagentProposed Mechanistic FeaturePotential Product Type
Strong Lewis Acid (e.g., B(C6F5)3)Hydrosilane (R3SiH)Silane activation via hydride abstraction to form a silylium ion/hydridoborate pair. cmu.eduorganic-chemistry.orgHydrosilylated Alkenes
Strong Lewis Acid (e.g., B(C6F5)3)Hydrosilane (R3SiH)Catalyzes intramolecular cyclization/hydrosilylation. rsc.org3-Silyl Indole Derivatives
Borane Adduct (e.g., H3B·THF)Pinacolborane (HBpin)Direct hydroboration of the alkyne. organic-chemistry.orgAlkenyl Boronic Esters
Functionalized TriarylboranePinacolborane (HBpin)1,2-hydroboration of the alkyne. nih.govVinyl Boranes

Radical-Mediated Transformations and Alkynylation Reactions

Radical-mediated reactions provide a powerful avenue for the transformation of this compound, primarily through intramolecular cyclization pathways that lead to the formation of valuable heterocyclic structures. wikipedia.org These reactions typically proceed through a sequence of selective radical generation, an intramolecular cyclization step where the radical attacks the alkyne, and a final step to quench the resulting cyclized radical. wikipedia.org

For substrates like 2-alkynylanilines, radical cyclization is a well-established method for synthesizing indole and quinoline derivatives. The regioselectivity of the cyclization (i.e., 5-exo vs. 6-endo cyclization) is a key aspect of these transformations, leading to different heterocyclic cores.

A specific example of this reactivity is the arylselenyl radical-mediated cyclization. nih.gov In this process, an arylselenyl radical, generated from a diaryl diselenide in the presence of an initiator like CuCl2 and air, initiates a cascade cyclization of N-(2-alkynyl)anilines. This forms key Se-C and C-C bonds in a single step, yielding 3-selenylquinolines in moderate to excellent yields under mild conditions. nih.gov The mechanism involves the addition of the arylselenyl radical to the alkyne, followed by an intramolecular attack of the resulting vinyl radical onto the aniline's aromatic ring to construct the quinoline skeleton.

Beyond selenium-based radicals, other methods can be employed to initiate cyclization. Iodine-catalyzed methods, for instance, can facilitate the cyclization of 2-alkynylanilines through an iodocyclization–protodeiodination sequence to form substituted indoles. researchgate.net While these may involve ionic intermediates, radical pathways are often considered in related transformations. The versatility of radical cyclizations allows for the formation of diverse products based on the choice of initiator and reaction conditions.

The term "alkynylation" in this context refers to advanced transformations of the existing alkyne moiety rather than its installation. Radical cyclization represents a prime example of such a transformation, converting the linear alkyne into a part of a new ring system.

The following table outlines findings from research on radical-mediated transformations of analogous o-alkynylaniline systems.

Radical Source/InitiatorSubstrate TypeTransformationResulting Product
Arylselenyl Radical (from Ar2Se2 + CuCl2/air)N-(2-alkynyl)anilinesCascade Cyclization3-Selenylquinolines nih.gov
Not specified (general)General Radical PrecursorIntramolecular Cyclization5- or 6-membered rings wikipedia.org
Molecular Iodine (I2)N-aryl-2-alkynylanilinesIodocyclization–ProtodeiodinationSubstituted Indoles researchgate.net

Mechanistic Elucidation and Kinetic Studies

Unraveling Complex Reaction Mechanisms (e.g., Smiles-Truce Rearrangement, Declick Reactions)

While no specific studies on 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline participating in Smiles-Truce rearrangements or declick reactions have been identified, the principles of these reactions can be discussed in the context of its structure.

The Smiles-Truce rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile displaces a substituent on an aromatic ring. The reaction typically proceeds through a spirocyclic Meisenheimer-like intermediate. lakeheadu.camanchester.ac.uk For a molecule like this compound to undergo such a rearrangement, it would first need to be modified to contain a tethered nucleophile and a suitable leaving group on the aromatic ring. The electronic nature of the ethyl and trimethylsilyl)ethynyl substituents would influence the stability of the key intermediate and thus the feasibility of the rearrangement.

Declick reactions refer to the cleavage of a molecule into its constituent parts, often triggered by a specific chemical stimulus. nih.govresearchgate.net These reactions are the reverse of "click" chemistry, which involves the robust and efficient formation of chemical linkages. nih.gov A study on a declick reaction involving various aniline (B41778) derivatives showed a multi-step mechanism with an intermediate where thiols from a triggering agent (dithiothreitol) add prior to the expulsion of the aniline leaving group. nih.govrsc.org Should this compound be part of a larger assembly formed via a click reaction, its release via a declick mechanism would depend on the specific linker chemistry employed.

Investigation of Intermediates and Transition States

The direct observation or computational modeling of reaction intermediates and transition states is fundamental to elucidating a reaction mechanism. For reactions involving aniline derivatives, techniques such as spectroscopy (NMR, UV-Vis) and computational chemistry are often employed.

In the context of the Smiles-Truce rearrangement, the key intermediate is a Meisenheimer adduct , a negatively charged spirocyclic species. lakeheadu.ca The stability of this intermediate is crucial for the reaction to proceed. The ethyl group at the 3-position would have a modest electron-donating effect, while the (trimethylsilyl)ethynyl group at the 4-position has more complex electronic effects that could influence the stability of such an intermediate.

For declick reactions, kinetic analysis of various aniline derivatives has revealed the presence of intermediates. nih.govrsc.org The specific structure of these intermediates would be dependent on the reaction conditions and the nature of the "click" linkage.

Kinetic Analyses and Rate Determinations

Kinetic analyses provide quantitative data on reaction rates and how they are affected by factors such as reactant concentrations, temperature, and solvent. This information is vital for understanding reaction mechanisms. For instance, a kinetic study of the oxidation of substituted anilines revealed a first-order dependence on both the oxidant and the aniline substrate. nih.gov

A hypothetical kinetic study of a reaction involving this compound would involve monitoring the change in concentration of reactants or products over time under various conditions. The data obtained could be used to determine the rate law and activation parameters (enthalpy and entropy of activation), which provide insights into the transition state of the rate-determining step. nih.gov

Below is a hypothetical data table illustrating the type of data that would be collected in a kinetic study.

Hypothetical Kinetic Data for a Reaction of this compound

Experiment Initial [Aniline Derivative] (mol/L) Initial [Reagent B] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10⁻⁴
2 0.20 0.10 3.0 x 10⁻⁴
3 0.10 0.20 1.5 x 10⁻⁴

This data is purely illustrative and does not represent actual experimental results.

Structure-Reactivity Relationships and Hammett Correlations

Structure-reactivity relationships explore how the structure of a molecule influences its chemical reactivity. The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. nih.gov

For this compound, the electronic effects of the ethyl and (trimethylsilyl)ethynyl groups would determine its reactivity relative to unsubstituted aniline. The ethyl group is generally considered electron-donating, while the (trimethylsilyl)ethynyl group can exhibit both electron-withdrawing and -donating characteristics depending on the reaction type and the electronic demand of the transition state.

A Hammett plot for a series of 3-substituted-4-[(trimethylsilyl)ethynyl]anilines would involve plotting log(k/k₀) against the appropriate σ values for the 3-substituents. The slope of this plot would yield the ρ value for the reaction, providing insight into the electronic nature of the transition state.

Illustrative Hammett Plot Data for a Hypothetical Reaction

Substituent (at position 3) σ_meta Rate Constant (k) log(k/k₀)
-H 0.00 k₀ 0.00
-CH₃ -0.07 ... ...
-Cl 0.37 ... ...
-NO₂ 0.71 ... ...

This table is for illustrative purposes to show the type of data used in a Hammett analysis.

In a study on the oxidation of substituted anilines, a linear Hammett plot was obtained with a negative ρ value, indicating that electron-donating groups accelerate the reaction. nih.gov This suggests the development of a positive charge in the transition state. A similar approach could be applied to reactions involving this compound to probe its reaction mechanisms.

Advanced Spectroscopic Characterization and Computational Analysis

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D correlation techniques, allows for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl (B98337) (TMS), ethyl, and aromatic protons. The TMS group typically presents as a sharp singlet at approximately 0.25 ppm due to the nine equivalent protons. The ethyl group exhibits a triplet for the methyl protons (around 1.2 ppm) and a quartet for the methylene (B1212753) protons (around 2.6 ppm), arising from coupling with each other. The aromatic region displays signals for the three protons on the aniline (B41778) ring, with chemical shifts and coupling patterns influenced by the activating amino group and the deshielding ethynyl (B1212043) substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments. The TMS methyl carbons resonate near 0 ppm. The ethyl group carbons appear at approximately 15 ppm (CH₃) and 25 ppm (CH₂). The two acetylenic carbons are found in the 90-110 ppm range. The six aromatic carbons give rise to distinct signals, with their chemical shifts determined by the attached substituents.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm assignments.

COSY: Establishes proton-proton coupling relationships, clearly linking the methyl and methylene protons of the ethyl group and showing correlations between adjacent aromatic protons.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the ethyl and trimethylsilylethynyl groups to the specific positions on the aniline ring. For instance, correlations would be observed between the methylene protons of the ethyl group and the adjacent aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
TrimethylsilylSi(CH ₃)₃0.25-0.1Singlet
EthylCH1.2315.8Triplet
EthylCH2.6025.4Quartet
AromaticAr-H 6.60 - 7.10115.0 - 148.0Multiplets
AlkyneC≡C-95.0, 105.0-
AminoNH3.80-Broad Singlet

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

FT-IR Spectroscopy: The FT-IR spectrum is dominated by bands corresponding to polar functional groups. Key absorptions include:

N-H Stretching: The aniline amino group shows symmetric and asymmetric stretching vibrations in the 3350-3450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and TMS groups are observed just below 3000 cm⁻¹.

C≡C Stretching: The trimethylsilyl-substituted alkyne exhibits a characteristic sharp, medium-intensity band around 2150-2160 cm⁻¹. rsc.org

N-H Bending: The scissoring vibration of the -NH₂ group is found near 1620 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1500-1600 cm⁻¹ range.

Si-C Stretching: The Si-(CH₃)₃ group shows a strong, characteristic absorption around 1250 cm⁻¹ (symmetric deformation) and another in the 840-860 cm⁻¹ range (rocking).

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar, symmetric vibrations. nih.gov The most prominent features in the Raman spectrum would be the intense C≡C stretching vibration around 2150 cm⁻¹ and the aromatic ring breathing modes.

Interactive Data Table: Key Vibrational Band Assignments

Vibrational Mode Functional Group FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Intensity
Asymmetric N-H Stretch-NH₂~3430WeakMedium
Symmetric N-H Stretch-NH₂~3350WeakMedium
Aromatic C-H StretchAr-H~3050MediumMedium
Aliphatic C-H Stretch-CH₃, -CH₂2870-2960StrongMedium
C≡C StretchAlkyne~2155StrongWeak-Medium
N-H Bend-NH₂~1620WeakMedium
Aromatic C=C StretchBenzene (B151609) Ring1500-1600StrongMedium
Si-CH₃ Symmetric BendTrimethylsilyl~1250MediumStrong
Si-C Stretch/RockTrimethylsilyl~845StrongMedium

Electronic Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy investigates the electronic transitions within the molecule, providing information about its conjugated π-system and chromophores.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound is primarily defined by the aniline chromophore, which is extended by conjugation with the ethynyl group. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. For a similar compound, 4-[(trimethylsilyl)ethynyl]aniline, a maximum absorption wavelength (λ_max) is observed at 279 nm. cenmed.com The ethyl group at the 3-position is likely to cause a minor red shift (bathochromic shift) due to its electron-donating inductive effect. The electronic transitions are also influenced by the solvent polarity.

Luminescence Spectroscopy: Many aniline derivatives exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to display luminescence. The emission spectrum would likely be broad and show a significant Stokes shift, which is the difference between the absorption and emission maxima. The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

Mass Spectrometry (HRMS, LC-MS, MS/MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The calculated exact mass of the molecular ion [M]⁺ of this compound (C₁₄H₂₁NSi) is 231.1467 Da.

Fragmentation Pathways: Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways for silyl-containing compounds often involve the loss of a methyl radical (•CH₃) from the TMS group, leading to a stable [M-15]⁺ ion. nih.gov Another common fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Fragmentation of the ethyl group can occur via loss of an ethyl radical (•CH₂CH₃) to form an [M-29]⁺ ion. The aniline moiety can lead to fragments resulting from the loss of molecules like HCN. researchgate.net Tandem mass spectrometry (MS/MS) experiments can be used to isolate specific ions and induce further fragmentation, helping to piece together the complete fragmentation puzzle and confirm the molecular structure. researchgate.net

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide theoretical insights that complement experimental data. nih.gov

DFT calculations are used to determine the most stable three-dimensional structure of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, the aniline ring is expected to be largely planar. The calculations would also explore the rotational barriers and preferred conformations of the ethyl and trimethylsilyl substituents. The amino group is predicted to be slightly pyramidalized, a common feature in anilines. umn.edu

DFT calculations also provide a detailed picture of the electronic structure.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the electron-rich aniline ring and the nitrogen atom. The LUMO is likely a π*-antibonding orbital distributed over the ethynyl group and the aromatic ring. The HOMO-LUMO energy gap is a key parameter that correlates with the electronic absorption wavelength observed in UV-Vis spectroscopy.

Charge Distribution: The calculations can map the electrostatic potential, revealing the distribution of electron density across the molecule. This analysis typically shows a region of negative charge around the nitrogen atom of the amino group and positive charge on the amino protons. This information is valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. tandfonline.com

Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. frontiersin.org By modeling the molecular structure and electronic distribution, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These theoretical spectra serve as a valuable reference for experimental studies and can aid in the structural elucidation of newly synthesized compounds. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are predicted by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The chemical shifts are then determined relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). For this compound, distinct signals are expected for the aromatic protons, the ethyl group protons, and the trimethylsilyl (TMS) group protons. The substitution pattern on the aniline ring, with an amino group, an ethyl group, and a (trimethylsilyl)ethynyl group, will influence the chemical shifts of the aromatic protons due to varying electron-donating and -withdrawing effects. Computational models can predict these shifts with a mean average error of around 0.14 ppm for ¹H and 1.21 ppm for ¹³C, depending on the chosen methodology. frontiersin.org

Predicted ¹H NMR Chemical Shifts (δ)

Proton Predicted Chemical Shift (ppm)
Aromatic-H 6.5 - 7.5
-NH₂ 3.5 - 4.5
-CH₂- (Ethyl) 2.5 - 2.8
-CH₃ (Ethyl) 1.1 - 1.4

Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Predicted Chemical Shift (ppm)
Aromatic C-NH₂ 145 - 150
Aromatic C-Ethyl 140 - 145
Aromatic C-H 115 - 135
Aromatic C-C≡ 110 - 115
≡C-Si 100 - 105
C≡C-Si 90 - 95
-CH₂- (Ethyl) 20 - 25
-CH₃ (Ethyl) 10 - 15

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, characteristic peaks are predicted for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, the C≡C triple bond stretch, and the Si-C bond vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data. core.ac.uk The IR spectrum of aniline typically shows N-H stretching vibrations around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net The ethynyl group introduces a characteristic C≡C stretching vibration, and the trimethylsilyl group will have its own distinct vibrational modes.

Predicted IR Absorption Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3400 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Ethyl) 2850 - 2980
C≡C Stretch (Alkynyl) 2100 - 2180
N-H Bend (Amine) 1600 - 1650
Aromatic C=C Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the resulting UV-Vis absorption spectrum. bohrium.com The spectrum is determined by transitions from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). The aniline chromophore is expected to exhibit strong absorption bands in the UV region. Substituents on the benzene ring can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). The presence of the electron-donating amino and ethyl groups, along with the π-system of the ethynyl group, is likely to result in a bathochromic shift compared to unsubstituted aniline.

Predicted UV-Vis Absorption

Parameter Predicted Value
λ_max (in a non-polar solvent) 280 - 320 nm

Theoretical Insights into Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. journaleras.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). Computational methods can effectively predict these properties, providing a way to screen for promising NLO candidates. researchgate.net

The compound this compound possesses structural features that are conducive to a significant NLO response. These include an electron-donating amino group and an extended π-conjugated system created by the aniline ring and the ethynyl group. This "push-pull" or donor-π-acceptor (D-π-A) type structure can lead to a large first hyperpolarizability (β), which is a measure of the second-order NLO response. mq.edu.auresearchgate.net

Computational Approach:

The NLO properties are typically calculated using DFT methods. The first hyperpolarizability (β_tot) is a key parameter of interest. The calculations involve determining the response of the molecular dipole moment to an applied electric field.

Predicted NLO Properties:

The presence of the electron-donating -NH₂ and -C₂H₅ groups increases the electron density in the aromatic ring, while the ethynyl group acts as a π-bridge. The trimethylsilyl group can also influence the electronic properties. The intramolecular charge transfer from the donor (amino group) to the π-system upon excitation is a key factor for high β values. It is anticipated that this compound would exhibit a significantly larger first hyperpolarizability compared to reference materials like urea. journaleras.comresearchgate.net

Predicted Non-Linear Optical Properties

Property Symbol Predicted Value (a.u.) Predicted Value (esu)
Dipole Moment μ 2.0 - 3.5 D -
Mean Polarizability <α> 150 - 200 22.2 - 29.6 x 10⁻²⁴

These theoretical predictions suggest that this compound is a promising candidate for further experimental investigation of its spectroscopic and NLO properties. The computational data provides a solid framework for understanding the structure-property relationships in this molecule.

Research Applications and Materials Science Contributions

Role as a Versatile Synthetic Building Block

The fundamental structure of an aniline (B41778) ring bearing a protected ethynyl (B1212043) group is highly valued in synthetic chemistry. The trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions, such as Sonogashira cross-coupling, after its removal. The aniline functional group provides a site for a wide array of chemical transformations, including diazotization, acylation, and N-alkylation.

Intermediate for Fine Chemical Synthesis (General Pharmaceutical and Agrochemical Relevance)

There is no specific information in the reviewed literature detailing the use of 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline as an intermediate in the synthesis of specific pharmaceuticals or agrochemicals. However, the broader class of ethynylanilines is recognized for its utility in constructing complex molecular scaffolds found in biologically active compounds. The ethynyl moiety is a key structural element in various kinase inhibitors and other therapeutic agents. For example, related ethynyl-indazole compounds linked to an aniline have been investigated as potent inhibitors in the PI3K signaling pathway, which is critical in cancer research.

Precursor for Advanced Polymeric and Coating Materials

Specific research detailing the use of this compound as a monomer or precursor for advanced polymers and coatings is not available. In a broader context, its parent compound, 4-[(trimethylsilyl)ethynyl]aniline, is utilized in formulating advanced materials, including polymers that require enhanced thermal stability and specific mechanical properties. The rigid, linear nature of the ethynyl group can be exploited to create highly ordered or cross-linked polymer networks after deprotection.

Contributions to Organic Electronic and Photonic Devices

The electronic properties of the ethynylaniline core structure make it an attractive candidate for applications in organic electronics. The conjugated system formed by the benzene (B151609) ring and the alkyne can facilitate charge transport, a critical property for semiconductor materials.

Development of Organic Semiconductors and Light-Emitting Diodes

No specific studies on the application of this compound in organic semiconductors or Organic Light-Emitting Diodes (OLEDs) were found. The closely related compound, 4-[(trimethylsilyl)ethynyl]aniline, is noted for its application in the production of organic semiconductors, which are essential for developing flexible electronic devices. Researchers leverage the properties of such molecules to synthesize functionalized polymers and other materials for OLEDs due to their ability to facilitate efficient charge transport. sigmaaldrich.com

Materials for Nonlinear Optics

There is no available research that specifically investigates the nonlinear optical (NLO) properties of this compound. Materials with extended π-conjugated systems, a feature of this class of compounds, are often investigated for NLO applications. These materials can interact with intense electromagnetic fields, like those from lasers, to produce a variety of useful optical effects. For instance, other aniline derivatives have been studied for their third-order NLO properties, showing their potential for use in photonic applications.

Future Perspectives and Emerging Research Directions

Innovations in Environmentally Benign Synthetic Methodologies

The future synthesis of 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline and its analogs is expected to be heavily influenced by the principles of green chemistry. Traditional methods for the synthesis of complex anilines and alkynes often rely on harsh reagents, stoichiometric amounts of catalysts, and significant solvent waste. The drive towards sustainability is pushing researchers to develop more atom-economical and environmentally friendly synthetic routes.

Future methodologies are likely to include:

Electrosynthesis : This technique uses electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants and minimizing waste. The electrochemical synthesis of aniline (B41778) derivatives is a growing field that could offer a green alternative for the preparation of precursors to this compound. researchgate.net

Catalyst- and Additive-Free Reactions : Research into reactions that proceed under mild conditions without the need for metal catalysts or other additives is gaining traction. For instance, catalyst- and additive-free methods for synthesizing 2-benzyl-N-substituted anilines have been reported, showcasing the potential for developing cleaner synthetic pathways for a variety of aniline derivatives. beilstein-journals.org

Silica (B1680970) Gel as a Benign Reagent : Recent studies have demonstrated the use of silica gel as a mild and inexpensive reagent to activate precursors for aryne generation. rsc.org This approach, which avoids the use of harsh fluoride (B91410) reagents, could be adapted for the synthesis of silylated compounds like this compound, particularly in fluoride-free conditions that preserve silyl (B83357) functionalities. rsc.org

Synthetic ApproachPotential AdvantagesRelevance to this compound
ElectrosynthesisReduced waste, avoidance of harsh chemical reagents. researchgate.netGreener synthesis of the aniline core.
Catalyst-Free ReactionsSimplified purification, lower cost, reduced metal contamination. beilstein-journals.orgEnvironmentally friendly construction of substituted anilines.
Silica Gel ActivationMild conditions, inexpensive, fluoride-free. rsc.orgPreservation of the trimethylsilyl (B98337) group during synthesis.

Discovery of Novel Reactivity and Unprecedented Transformations

The trimethylsilylalkyne group in this compound is a versatile functional handle that opens the door to a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and developing unprecedented synthetic applications.

Key areas for exploration include:

Cross-Coupling Reactions : While Sonogashira-type couplings are standard for alkynes, research continues to expand the scope of cross-coupling reactions involving the C-Si bond of alkynylsilanes. nih.gov This could enable the direct functionalization of the alkyne terminus with a variety of organic fragments, providing access to a diverse library of compounds.

Cyclization Reactions : The ethynyl (B1212043) group is a powerful precursor for the construction of cyclic and heterocyclic systems. Future work could explore novel intramolecular cyclization reactions involving the aniline nitrogen or the aromatic ring, potentially leading to new classes of nitrogen-containing heterocycles with interesting biological or material properties. Research has shown that silylacetylenes can participate in decarbonylative cyclization processes to form complex ring systems. nih.gov

Alkyne Metathesis : The development of new catalysts for alkyne metathesis could enable the synthesis of novel polymers and macrocycles from precursors like this compound.

Integration into Advanced Smart Materials and Devices

The unique electronic and structural properties of silylated anilines make them promising candidates for incorporation into advanced materials. The aniline moiety can impart conductivity and redox activity, while the rigid ethynyl linker can be used to construct well-defined molecular architectures.

Emerging applications in this area include:

Area-Selective Deposition : Aniline itself has been shown to act as an effective small-molecule inhibitor in the area-selective atomic layer deposition (ASD) of materials like TiN on semiconductor substrates. nih.govnih.gov Substituted anilines like this compound could be designed to have specific adsorption properties on different surfaces, enabling finer control over the fabrication of nanoscale electronic devices. nih.gov

Organic Electronics : The extended π-system of aryl alkynes is a common feature in organic semiconductors. By polymerizing or co-polymerizing monomers based on this compound, it may be possible to create new conductive polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Sequence-Defined Oligomers : The building blocks of aniline and ethynylbenzene have been used in the solid-phase synthesis of sequence-defined oligomers. acs.org These oligomers can mimic the information storage capabilities of biopolymers and could find applications in molecular recognition and catalysis. The specific substitution pattern of this compound could be exploited to control the conformation and properties of such oligomers. acs.org

Application AreaRole of Silylated AnilinePotential Impact
Area-Selective DepositionSurface-selective inhibitor. nih.govnih.govAdvanced semiconductor manufacturing.
Organic ElectronicsMonomer for conductive polymers.New materials for flexible displays and solar cells.
Sequence-Defined OligomersBuilding block for informational polymers. acs.orgMolecular-level data storage and catalysis.

Synergistic Advancements in Computational Chemistry and Experimental Research

The interplay between computational chemistry and experimental work is expected to accelerate the discovery and development of molecules like this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into molecular properties, reaction mechanisms, and material performance, thereby guiding experimental efforts.

Future synergies will likely involve:

Predicting Reactivity and Reaction Mechanisms : Computational studies can be used to model the transition states of potential reactions, predicting which transformations are most likely to be successful and under what conditions. For example, DFT calculations have been used to understand the adsorption of aniline on metal surfaces, which is crucial for its application in area-selective deposition. nih.govnih.gov Similar studies on substituted anilines could predict their efficacy as inhibitors.

Designing Materials with Tailored Properties : Computational screening can be used to predict the electronic and optical properties of polymers derived from various aniline monomers. This in-silico design process can help to identify the most promising candidates for specific applications before undertaking lengthy and expensive laboratory synthesis.

Understanding Spectroscopic Data : Computational chemistry is an invaluable tool for interpreting complex spectroscopic data (e.g., NMR, IR, UV-Vis). By calculating the expected spectra of proposed structures, researchers can confirm the identity of newly synthesized compounds and gain a deeper understanding of their electronic structure.

The future of chemical research on this compound and related compounds is bright. By embracing green chemistry principles, exploring novel reactivity, integrating these molecules into advanced materials, and leveraging the power of computational chemistry, scientists can unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Sonogashira coupling between 3-ethyl-4-iodoaniline and trimethylsilylacetylene (TMSA), catalyzed by palladium (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in an amine base (e.g., triethylamine). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and catalyst activity.
  • Catalyst loading : 1–2 mol% Pd for cost efficiency and yield (>85%).

Q. How can the purity and structural integrity of this compound be assessed?

Methodological Answer: Use a combination of:

  • HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify purity (>98%).
  • GC-MS to detect volatile impurities (e.g., residual solvents).
  • ¹H/¹³C NMR to confirm substituent positions (e.g., ethynyl proton at δ 0.2–0.3 ppm for TMS; aromatic protons at δ 6.5–7.5 ppm).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).
  • Storage : Inert atmosphere (argon) at –20°C to prevent degradation.
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.

Reference: Safety data for structurally related anilines are provided in .

Advanced Research Questions

Q. How do the electron-withdrawing/donating groups in this compound influence its photophysical properties?

Methodological Answer: The trimethylsilyl ethynyl group acts as an electron donor via σ-π conjugation, while the ethyl group provides steric stabilization. Investigate using:

  • UV-Vis Spectroscopy : λmax shifts (e.g., 250–280 nm) indicate electronic transitions.
  • Fluorescence Spectroscopy : Quantum yield measurements to assess radiative efficiency.
  • DFT Calculations : HOMO-LUMO gaps (e.g., ~3.1 eV) predict charge-transfer behavior.

Q. What strategies resolve contradictions in reported reactivity data for halogenated analogs of this compound?

Methodological Answer: Contradictions often arise from substituent effects (e.g., bromine vs. fluorine). Address via:

  • Comparative Kinetic Studies : Monitor reaction rates under identical conditions (e.g., Suzuki coupling).
  • Isolation of Intermediates : Use in-situ IR or MS to detect transient species.
  • Solvent Polarity Screening : Compare THF (non-polar) vs. DMF (polar) to assess stabilization effects.

Example: Brominated analogs show slower coupling due to steric hindrance, while fluorinated analogs exhibit enhanced solubility .

Q. How can microwave-assisted synthesis improve the yield of this compound?

Methodological Answer: Microwave irradiation reduces reaction time from 18 hours to 30–60 minutes by enhancing thermal efficiency. Parameters:

  • Power : 100–150 W for controlled heating.
  • Temperature : 80–100°C to prevent decomposition.
  • Solvent : DMF or NMP for high dielectric constant.

Q. What computational and experimental approaches elucidate the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
  • In Vitro Assays : Test cytotoxicity (IC50) in cancer cell lines (e.g., HeLa).

Example: SPR data show moderate binding (KD = 12 µM) to P450, suggesting metabolic stability .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose to heat (40°C), light, and humidity for 30 days.
  • LC-MS Monitoring : Detect decomposition products (e.g., desilylated ethynyl derivatives).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.